Diterpenoid SP-II
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Overview
Description
Diterpenoid SP-II is a naturally occurring compound belonging to the diterpenoid class of terpenes. Diterpenoids are a diverse group of chemical compounds derived from four isoprene units, resulting in a 20-carbon skeleton. These compounds are widely distributed in nature, particularly in plants, and are known for their various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Diterpenoid SP-II, like other diterpenoids, primarily targets the biosynthetic pathways in plants . These pathways are essential for the plant’s primary growth and development, including protection from biotic and abiotic stresses
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the plant’s biochemical pathways. This compound, as part of the diterpenoid family, is synthesized through distinct pathways in plants . The polymer of the basic 5-carbon isoprene hydrocarbon backbone is referred to as the terpene, and the addition of functional groups, oxygen moiety, or structural rearrangement to the backbone is responsible for the diversity of terpenoids .
Biochemical Pathways
This compound affects the biosynthesis of terpenoids by the mevalonic acid (MVA) and methylerythritol pathway (MEP), which occur inside the cytoplasm and the chloroplast, respectively . Diterpene synthases, in plant diterpenoid metabolism, can catalyze rearrangement, carbocation-based ring formation, and elimination processes to convert GGPP into numerous complex diterpenoids . The important stage in diterpene biosynthesis is the cyclization of four-isoprene pyrophosphate, typically GGPP .
Pharmacokinetics
The biosynthesis of terpenoids like this compound occurs inside the cytoplasm and the chloroplast , suggesting that these compounds may have unique bioavailability properties within the plant cells.
Result of Action
The result of this compound’s action is the production of a diverse array of terpenoids, which play vital roles in plants’ primary growth and development, including protection from biotic and abiotic stresses . They are known to provide various health benefits, flavors, fragrances, essential oils, cosmetics, pigments, insecticides, etc .
Action Environment
The action environment of this compound is primarily within the plant cells, specifically in the cytoplasm and the chloroplast . Environmental factors such as light, temperature, and nutrient availability can influence the biosynthesis of terpenoids and, consequently, the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diterpenoid SP-II typically involves the cyclization of geranylgeranyl diphosphate (GGPP) to form the core diterpenoid structure. This process is catalyzed by diterpene synthases, which facilitate the formation of the characteristic ring structures of diterpenoids . The reaction conditions often include the presence of magnesium ions and specific pH levels to optimize enzyme activity .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological approaches, such as microbial fermentation. Genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, can be used to express the necessary enzymes for diterpenoid biosynthesis. This method allows for large-scale production of this compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Diterpenoid SP-II undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkyl halides, and acids.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Diterpenoid SP-II has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Diterpenoid SP-I: Similar in structure but differs in the functional groups attached to the core skeleton.
Diterpenoid SP-III: Another related compound with variations in the ring structure and side chains.
Uniqueness
Diterpenoid SP-II is unique due to its specific arrangement of functional groups and its distinct biological activities. Compared to other diterpenoids, it exhibits a broader spectrum of antimicrobial and anti-inflammatory properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
3301-61-9 |
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Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(1S,4S,5R,9S,10R,13S,14R)-14-hydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H32O4/c1-17-7-3-8-18(2,16(22)23)14(17)6-9-19-10-13(4-5-15(17)19)20(24,11-19)12-21/h13-15,21,24H,3-12H2,1-2H3,(H,22,23)/t13-,14-,15-,17+,18+,19-,20-/m0/s1 |
InChI Key |
MRBLTWPEPGRXQN-PEVZUJSLSA-N |
SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)C(=O)O |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)[C@](C4)(CO)O)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)C(=O)O |
Appearance |
Powder |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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